2-{3-[2-(1H-indol-3-yl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide - 902921-56-6

2-{3-[2-(1H-indol-3-yl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide

Catalog Number: EVT-3131581
CAS Number: 902921-56-6
Molecular Formula: C26H20F3N5O3
Molecular Weight: 507.473
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

VUF11211

Compound Description: VUF11211, chemically known as (S)-5-chloro-6-(4-(1-(4-chlorobenzyl)piperidin-4-yl)-3-ethylpiperazin-1-yl)-N-ethylnicotinamide, is a high-affinity CXCR3 antagonist. This compound exhibits a rigid, elongated structure containing two basic groups and belongs to the piperazinyl-piperidine chemotype. Research suggests that VUF11211 binds to the major pocket of the transmembrane domains of CXCR3, overlapping with the binding site of chemokine CXCL11. []

Relevance: While VUF11211 does not share direct structural similarities with 2-[3-[2-(1H-indol-3-yl)ethyl]-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide, both compounds act as CXCR3 antagonists. This suggests that despite their structural differences, they may target similar binding sites or mechanisms within the CXCR3 receptor. []

NBI-74330

Compound Description: NBI-74330, also known as (R)-N-(1-(3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)ethyl)-2-(4-fluoro-3-(trifluoromethyl)phenyl)-N-(pyridin-3-ylmethyl)acetamide, represents another high-affinity CXCR3 antagonist. Classified as an 8-azaquinazolinone derivative, NBI-74330 lacks basic groups. Studies have shown that it binds to the minor pocket of the transmembrane domains in CXCR3. [, ]

Relevance: NBI-74330 shares a significant structural resemblance with 2-[3-[2-(1H-indol-3-yl)ethyl]-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide. Both compounds feature a pyrido[2,3-d]pyrimidinone core, a trifluoromethylphenyl group, and an acetamide linker. These shared structural elements suggest a common binding mode to CXCR3 and a similar mechanism of action. [, ]

RAMX3

Compound Description: RAMX3, chemically [3H]N-{1-[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]ethyl}-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-[(1-methylpiperidin-4-yl)methyl]acetamide, represents the first tritium-labeled allosteric modulator of the human CXCR3 receptor. It is a derivative of 8-azaquinazolinone-type allosteric modulators and displays high affinity for CXCR3 (Kd = 1.08 nM). RAMX3 exhibits potent negative cooperativity with chemokine CXCL11, indicating its potential for investigating other allosteric modulators. []

Relevance: RAMX3 and 2-[3-[2-(1H-indol-3-yl)ethyl]-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide share a close structural relationship. Both compounds possess a central pyrido[2,3-d]pyrimidinone core, a trifluoromethylphenyl group, and an acetamide linker. This structural similarity suggests a potential overlap in their binding sites within the CXCR3 receptor and a related mode of action. []

AMG 487

Compound Description: AMG 487, although its full chemical name is not provided in the papers, is a potent and selective negative allosteric modulator of the CXCR3 receptor. It has been studied for its potential therapeutic benefits in treating inflammatory and autoimmune diseases by modulating CXCR3 activity. []

Relevance: While the exact structure of AMG 487 is not disclosed, its description as a potent and selective CXCR3 negative allosteric modulator links it to 2-[3-[2-(1H-indol-3-yl)ethyl]-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide. This suggests that both compounds might interact with the CXCR3 receptor in a similar allosteric manner, despite potential differences in their specific binding sites or chemical structures. []

BD103

Compound Description: BD103, or N-1-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimi-din2yl]ethyl}-4-(4-fluorobutoxy)-N-[(1-methylpiperidin-4-yl)methyl}]butanamide, represents a biased negative allosteric modulator of CXCR3. It displays probe-dependent inhibition of CXCR3 signaling. This compound interacts with the CXCR3 receptor, affecting its signaling pathways in a selective manner, depending on the specific signaling molecule ("probe") involved. []

BD064

Compound Description: BD064, or 5-[(N-{1-[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]ethyl}-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetamido)methyl]-2-fluorophenyl}boronic acid, is another biased negative allosteric modulator of CXCR3, demonstrating probe-dependent inhibition. Similar to BD103, its interaction with CXCR3 selectively affects signaling pathways depending on the specific signaling molecule involved. []

Relevance: Structurally, BD064 exhibits significant similarities to both 2-[3-[2-(1H-indol-3-yl)ethyl]-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide and BD103. It features a pyrido[2,3-d]pyrimidinone core, a trifluoromethylphenyl group, and an acetamide linker. The shared "biased" and "probe-dependent" activity on CXCR3 signaling further suggests a similar mechanism of action, albeit with potentially distinct binding profiles compared to the main compound. []

Properties

CAS Number

902921-56-6

Product Name

2-{3-[2-(1H-indol-3-yl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide

IUPAC Name

2-[3-[2-(1H-indol-3-yl)ethyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

Molecular Formula

C26H20F3N5O3

Molecular Weight

507.473

InChI

InChI=1S/C26H20F3N5O3/c27-26(28,29)19-8-2-4-10-21(19)32-22(35)15-34-23-18(7-5-12-30-23)24(36)33(25(34)37)13-11-16-14-31-20-9-3-1-6-17(16)20/h1-10,12,14,31H,11,13,15H2,(H,32,35)

InChI Key

VNOCWJGEVDVFRK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)CCN3C(=O)C4=C(N=CC=C4)N(C3=O)CC(=O)NC5=CC=CC=C5C(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.